molecular formula C13H8Cl2N2O2S2 B3175300 N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide CAS No. 956576-62-8

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide

Cat. No.: B3175300
CAS No.: 956576-62-8
M. Wt: 359.3 g/mol
InChI Key: CHHRZVDVGJSDAN-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dichlorophenyl group and an isothiocyanate substituent on the benzene ring. Key properties include:

  • CAS Numbers: Reported as 1628507-88-9 (98% purity) and 956576-62-8 (95% purity) .
  • Status: Discontinued commercially, limiting availability for further research .
  • Structure: Combines sulfonamide and isothiocyanate moieties, which may confer unique reactivity or bioactivity compared to simpler sulfonamides.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c14-12-6-3-10(7-13(12)15)17-21(18,19)11-4-1-9(2-5-11)16-8-20/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHRZVDVGJSDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with 4-isothiocyanatobenzenesulfonamide under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamides with Varied Halogenation Patterns

Table 1: Key Sulfonamide Derivatives
Compound Name CAS Number Purity Substituents Notes
N-(3,4-Dichlorophenyl)-4-isothiocyanatobenzenesulfonamide 1628507-88-9 98% 3,4-dichlorophenyl, isothiocyanate Discontinued; limited data
N-(3,5-Dichlorophenyl)-4-isothiocyanatobenzenesulfonamide 956576-71-9 95% 3,5-dichlorophenyl, isothiocyanate Structural isomer; higher thermal stability inferred from analogs
(3,4-Dichlorophenyl)methanesulfonamide 904674-08-4 98% 3,4-dichlorophenyl, methanesulfonamide Simpler structure; no isothiocyanate group

Key Differences :

  • Substitution Pattern : The 3,4-dichloro isomer (target compound) vs. 3,5-dichloro isomer (QZ-6552) may exhibit distinct electronic and steric effects, influencing solubility and reactivity.

Bioactive Sulfonamides and Related Compounds

Table 2: Bioactive Compounds with 3,4-Dichlorophenyl Moieties
Compound Name Functional Group Bioactivity Notes Source
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride Quinoline-amine NMR data available (δ 8.95–6.85 ppm for aromatic H) Anticancer research
Linuron metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) Urea Herbicide degradation products; >99.5% purity Environmental studies

Structural Insights :

  • Urea vs. Sulfonamide : Linuron metabolites share the 3,4-dichlorophenyl group but lack sulfonamide/isothiocyanate moieties, reducing electrophilic reactivity compared to the target compound .
  • NMR Trends: Aromatic protons in 3,4-dichlorophenyl-containing compounds (e.g., δ 7.2–7.8 ppm in sulfonamides vs. δ 6.85–8.95 ppm in quinolines ) reflect electronic differences from substituents.

Research Implications and Data Gaps

  • Bioactivity : While sulfonamides in inhibit Pseudomonas spp., the target compound’s isothiocyanate group—a potent electrophile—may target cysteine proteases or other thiol-dependent enzymes.
  • Data Limitations : Discontinued status restricts access to spectral or crystallographic data. Tools like ORTEP-3 or WinGX could elucidate its structure if samples become available.

Biological Activity

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group and an isothiocyanate moiety. These functional groups are known to contribute to various biological activities, including antimicrobial and anticancer properties. The chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H8_{8}Cl2_2N2_2O2_2S
  • Molecular Weight : 325.18 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate inhibition against various bacterial strains. A notable study tested a series of thiourea derivatives, including those with sulfonamide functionalities, revealing effective antibacterial activity against both gram-positive and gram-negative bacteria .

Anticancer Potential

The compound's isothiocyanate group has been linked to anticancer effects. Isothiocyanates are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress. For example, derivatives with similar structures have been evaluated for their ability to inhibit cell proliferation in cancer models, showing promising results in disrupting mitosis and causing G1 phase accumulation in cells .

Calcium Channel Interaction

Recent studies suggest that certain sulfonamide derivatives may interact with calcium channels in cardiovascular systems. For instance, this compound could potentially modulate perfusion pressure and coronary resistance by affecting calcium ion influx through these channels . The interaction with specific amino acid residues in calcium channel proteins has been theorized to play a critical role in this process.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary assessments using computational models indicate favorable absorption and distribution characteristics while adhering to Lipinski's rule of five, suggesting good bioavailability .

Toxicological Concerns

Despite its potential benefits, toxicity remains a concern. The compound has been classified as harmful if swallowed and can cause serious eye irritation . Therefore, careful consideration of dosage and administration routes is essential in future studies.

Data Summary Table

PropertyValue
Molecular FormulaC13_{13}H8_{8}Cl2_{2}N2_{2}O2_{2}S
Molecular Weight325.18 g/mol
Antimicrobial ActivityEffective against gram-positive and gram-negative bacteria
Anticancer ActivityInduces apoptosis in cancer cells
ToxicityHarmful if swallowed; causes serious eye irritation

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of thiourea derivatives against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibiotics based on sulfonamide structures.
  • Cancer Cell Proliferation : Research involving P388 murine leukemia cells demonstrated that certain benzenesulfonamide derivatives could effectively inhibit cell cycle progression, indicating a pathway for further anticancer drug development.

Q & A

Q. Advanced Optimization

  • Catalytic Additives : Use of HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance coupling efficiency in sulfonamide bond formation .
  • Solvent Screening : Green solvents (e.g., cyclopentyl methyl ether) may reduce environmental impact without compromising yield .

How can NMR spectroscopy distinguish between positional isomers or byproducts in this sulfonamide derivative?

Q. Basic Characterization

  • 1H NMR^{1}\text{H NMR} : The aromatic protons of the 3,4-dichlorophenyl group exhibit distinct splitting patterns (e.g., doublet of doublets for H-2 and H-5 positions) due to coupling with adjacent chlorine atoms. The isothiocyanate group (-NCS) does not protonate but influences neighboring substituents’ chemical shifts .
  • 13C NMR^{13}\text{C NMR} : The sulfonamide sulfur induces deshielding of adjacent carbons (δ ~125–135 ppm), while the isothiocyanate carbon appears at δ ~130–135 ppm .

Q. Advanced Contaminant Detection

  • Impurity Profiling : Use 19F NMR^{19}\text{F NMR} (if fluorinated byproducts exist) or 2D NMR (e.g., HSQC) to resolve overlapping signals from chlorinated byproducts .

What computational strategies are recommended to predict the bioactivity of this compound?

Q. Advanced Methodological Approach

  • Docking Studies : Target enzymes (e.g., carbonic anhydrase) using AutoDock Vina, focusing on the sulfonamide’s zinc-binding motif and the dichlorophenyl group’s hydrophobic interactions .
  • QSAR Modeling : Train models with descriptors like ClogP (lipophilicity), polar surface area, and H-bond acceptor count from PubChem data .
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to validate binding modes .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Q. Advanced Structural Analysis

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on torsional angles between the sulfonamide and dichlorophenyl groups to confirm planarity or distortion .
  • Twinned Data Handling : For challenging crystals, employ SHELXD/SHELXE pipelines to resolve pseudo-merohedral twinning .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/N) to explain packing motifs .

What strategies mitigate poor aqueous solubility of this compound in biological assays?

Q. Advanced Formulation Design

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Encapsulation : PEGylated liposomes or PLGA nanoparticles improve bioavailability, with size characterization via DLS and TEM .

How should conflicting bioactivity data from different studies be reconciled?

Q. Advanced Data Contradiction Analysis

  • Assay Variability : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
  • Metabolite Interference : Screen for degradation products (e.g., via LC-MS) that may act as competitive inhibitors .
  • Statistical Meta-Analysis : Apply random-effects models to aggregate data across studies, weighting by sample size and assay precision .

What are the key SAR insights for modifying the dichlorophenyl or isothiocyanate moieties?

Q. Advanced Structure-Activity Relationship (SAR)

  • Dichlorophenyl Substitution : Replace Cl with electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity but monitor cytotoxicity .
  • Isothiocyanate Replacement : Substitute -NCS with -SCN or -CN groups to modulate reactivity; validate stability via accelerated degradation studies (40°C/75% RH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Reactant of Route 2
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N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide

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